(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 121817-73-0
VCID: VC20868821
InChI: InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1
SMILES: COCC1CCCN1C(=O)N
Molecular Formula: C7H14N2O2
Molecular Weight: 158.2 g/mol

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

CAS No.: 121817-73-0

Cat. No.: VC20868821

Molecular Formula: C7H14N2O2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide - 121817-73-0

Specification

CAS No. 121817-73-0
Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
IUPAC Name (2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1
Standard InChI Key INLFOCMWWIATJJ-ZCFIWIBFSA-N
Isomeric SMILES COC[C@H]1CCCN1C(=O)N
SMILES COCC1CCCN1C(=O)N
Canonical SMILES COCC1CCCN1C(=O)N

Introduction

Chemical Properties and Structure

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is characterized by its specific molecular configuration and functional groups. It contains a five-membered pyrrolidine ring with a methoxymethyl substituent at the C-2 position in the R-configuration, and a carboxamide group attached to the nitrogen atom. This structure gives the compound its distinctive chemical and biological properties .

Chemical Identifiers and Physical Properties

The compound is identified through various systematic nomenclature systems and physical characteristics as outlined in Table 1:

PropertyValue
CAS Number121817-73-0
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
IUPAC Name(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide
InChIInChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1
InChIKeyINLFOCMWWIATJJ-ZCFIWIBFSA-N
SMILESCOC[C@H]1CCCN1C(=O)N
PubChem CID11275148

Table 1: Chemical identifiers and physical properties of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Structural Features

The compound's structure contains several key features that contribute to its chemical behavior:

  • The pyrrolidine ring provides a rigid five-membered nitrogen heterocycle that serves as the scaffold for substitution patterns.

  • The methoxymethyl group at the C-2 position creates a chiral center with R-configuration.

  • The carboxamide functional group attached to the nitrogen atom introduces hydrogen bonding capabilities.

  • The stereochemistry at C-2 is critical for biological activity and synthetic utility in asymmetric reactions.

These structural elements collectively contribute to the compound's ability to interact with biological targets and its utility in synthetic applications.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is determined by its functional groups:

Biological Activities

Biological ActivityMechanismPotential Applications
Antiviral EffectsInhibition of viral replication enzymesTreatment of viral infections, particularly against HIV protease
Kinase InhibitionModulation of enzyme activity in signaling pathwaysPotential anticancer agents targeting cancer progression
Immunomodulatory EffectsInteraction with immune system regulatorsTreatment of autoimmune conditions
Central Nervous System ActivityInteraction with neuroreceptors and transportersNeurological disorders and mental health conditions

Table 2: Potential biological activities associated with pyrrolidine derivatives

Structure-Activity Relationships

The biological activity of pyrrolidine compounds is strongly influenced by stereochemistry and substitution patterns. Studies with related compounds have shown that:

  • The R-configuration at C-2 position can significantly impact biological activity compared to the S-enantiomer.

  • The nature of the substituent at the nitrogen position (in this case, carboxamide) strongly influences binding properties to biological targets.

  • The methoxymethyl group provides a flexible linker with hydrogen bond acceptor capability that can interact with specific binding pockets in target proteins .

These structure-activity relationships suggest that (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide may have unique binding properties and biological activities that differentiate it from related compounds.

Applications in Drug Discovery and Development

Pharmaceutical Relevance

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and related compounds have significant potential in pharmaceutical development for several reasons:

  • The compound can serve as an intermediate in the synthesis of more complex drug candidates.

  • Its chiral nature makes it valuable for developing stereochemically pure pharmaceuticals.

  • The pyrrolidine core is found in numerous approved drugs and drug candidates, suggesting the scaffold's inherent drug-like properties .

Specific Research Applications

Research focusing on pyrrolidine derivatives has revealed several specific applications that may extend to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide:

  • HIV Protease Inhibition: Certain pyrrolidines have demonstrated significant inhibitory effects against HIV protease, with chiral derivatives showing substantially improved potency compared to non-chiral counterparts.

  • Kinase Inhibitor Development: Pyrrolidine-based compounds have been investigated for their ability to inhibit various kinases involved in cancer progression. The stereochemistry of these compounds plays a crucial role in determining their selectivity and potency .

  • Chiral Auxiliary in Synthesis: The compound's chirality makes it potentially useful as a chiral auxiliary in asymmetric synthesis, particularly for producing enantiomerically pure drugs. Trans-2,5-disubstituted pyrrolidines have been used effectively as chiral auxiliaries for asymmetric alkylation of carboxamides, yielding high stereoselectivity .

  • Receptor Modulation: Studies with structurally related pyrrolidines have demonstrated activity against the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

Analytical Characterization Methods

Spectroscopic Techniques

Characterization of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide typically involves multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm structural features and stereochemistry.

  • Infrared (IR) Spectroscopy: IR analysis can identify characteristic absorption bands for the carboxamide group (typically around 1650-1700 cm-1 for C=O stretching) and other functional groups.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and characterization:

  • High-Performance Liquid Chromatography (HPLC): Used for purity determination, often with chiral columns to assess enantiomeric purity.

  • Gas Chromatography (GC): May be employed for volatile derivatives or after suitable derivatization.

Future Research Directions

The unique structural features of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide suggest several promising directions for future research:

  • Structure-Activity Relationship Studies: Systematic modification of the carboxamide and methoxymethyl groups could lead to derivatives with enhanced biological activities.

  • Target-Specific Design: The compound could be further developed for specific biological targets based on molecular modeling and docking studies.

  • Synthetic Methodology Development: New synthetic routes could be developed to improve efficiency, scalability, and stereoselectivity in the preparation of the compound.

  • Combination Studies: Investigation of synergistic effects when used in combination with established therapeutic agents could reveal new treatment strategies.

  • Expanded Biological Screening: Comprehensive screening against diverse biological targets could uncover novel applications beyond those currently known .

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